1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
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Overview
Description
1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound that features a unique structure combining a fluoroquinoline moiety with a borabicyclo framework
Preparation Methods
The synthesis of 1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroquinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential antibacterial and antiviral properties are being explored for therapeutic applications.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The fluoroquinoline moiety is known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication .
Comparison with Similar Compounds
1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide can be compared with other fluoroquinoline derivatives and borabicyclo compounds:
Fluoroquinolones: Compounds like ciprofloxacin and norfloxacin share the fluoroquinoline core but lack the borabicyclo framework, which imparts unique properties to the compound.
Borabicyclo Compounds: Similar compounds include 1,4-diazabicyclo[2.2.2]octane derivatives, which are used in different chemical and biological applications.
This compound’s unique combination of structural elements makes it a valuable subject for ongoing research and development in various scientific fields.
Properties
Molecular Formula |
C14H14BFNO3- |
---|---|
Molecular Weight |
274.08 g/mol |
IUPAC Name |
8-fluoro-3-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)quinoline |
InChI |
InChI=1S/C14H14BFNO3/c1-14-7-18-15(19-8-14,20-9-14)11-5-10-3-2-4-12(16)13(10)17-6-11/h2-6H,7-9H2,1H3/q-1 |
InChI Key |
CZWDBOISRSIFLI-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC4=C(C(=CC=C4)F)N=C3 |
Origin of Product |
United States |
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